
Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide
Overview
Description
Lithium 1,1,2,2,3,3-hexafluoropropane-1,3-disulfonimide (LiHFDF, CAS 189217-62-7) is a fluorinated lithium imide salt with the molecular formula C₃F₆LiNO₄S₂ and a molecular weight of 299.10 g/mol . Its cyclic anion structure distinguishes it from conventional linear imide salts like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). LiHFDF is widely studied for applications in solid-state batteries and perovskite solar cells due to its unique electrochemical stability, plasticizing effects, and ability to form fluorinated interphases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide typically involves the reaction of hexafluoropropane-1,3-disulfonimide with lithium hydroxide or lithium carbonate. The reaction is carried out under controlled conditions to ensure high purity and yield. The process involves dissolving the reactants in a suitable solvent, followed by heating and stirring to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Large-scale reactors and automated systems are used to control the reaction parameters precisely. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions: Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst for the oxidation of fluoride to form hydrogen gas.
Substitution: The compound can participate in substitution reactions, where the lithium ion is replaced by other cations under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include transition metal ions and oxidizing agents.
Substitution: Reagents such as alkali metals or other lithium salts are used in substitution reactions.
Major Products:
Scientific Research Applications
Lithium-Ion Batteries
Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide is primarily utilized as an electrolyte additive in lithium-ion batteries. Its high thermal stability and electrochemical performance enhance the safety and efficiency of battery systems.
Case Studies
- Improvement of High Voltage Stability : Research has demonstrated that incorporating this compound into the electrolyte formulation significantly improves the voltage stability of lithium-ion batteries at high temperatures. The compound acts as a stabilizer that mitigates capacity fade during prolonged cycling .
- Safety Enhancements : The compound's unique structure contributes to the formation of a stable solid-electrolyte interphase (SEI), which protects the anode from degradation. This property is crucial for enhancing the safety profile of lithium-ion batteries by reducing risks associated with thermal runaway .
Organic Synthesis
In organic chemistry, this compound serves as a versatile reagent for synthesizing various compounds due to its strong electrophilic nature.
Applications in Synthesis
- Sulfonation Reactions : The compound is employed as a sulfonating agent in the synthesis of sulfonated polymers and other materials. Its ability to introduce sulfonyl groups into organic molecules enhances their solubility and thermal stability .
- Polymer Chemistry : It has been used to develop sulfonated polybenzimidazoles with improved mechanical properties and thermal stability. These polymers are valuable in fuel cell applications due to their excellent proton conductivity .
Ion Conductors and Ionic Liquids
The compound is also explored for its potential use as an ion conductor in ionic liquids and as a component in polymer electrolyte membranes.
Research Insights
- Ionic Liquid Applications : this compound can be utilized to formulate ionic liquids that exhibit high ionic conductivity and thermal stability. These properties make them suitable for various electrochemical applications .
Photolithography
Recent studies indicate that this compound can serve as a photoacid generator (PAG) in photolithographic processes. This application is particularly relevant in semiconductor manufacturing where precise patterning is required.
Mechanism of Action
The compound exerts its effects through the formation of highly fluorinated interphases at electrode surfaces. This mechanism involves the interaction of the lithium ion with the fluorinated structure, which helps in suppressing the formation of lithium dendrites and the dissolution/shuttling of polysulfides. The molecular targets include the anode and cathode surfaces, where the compound forms a stable interphase that enhances the electrochemical performance of lithium-sulfur batteries .
Comparison with Similar Compounds
Structural and Chemical Properties
Key Insights :
- LiHFDF’s cyclic anion enhances Li⁺ dissociation in polymer matrices like PEO, improving ionic conductivity .
- Compared to LiTFSI, LiHFDF’s fluorinated structure reduces hygroscopicity, mitigating degradation in humid environments .
- The unsymmetrical anion in DFTFSI⁻ combines trifluoromethanesulfonyl (TFSI-like) and fluorosulfonyl (FSI-like) groups, balancing SEI-forming ability and thermal stability .
Electrochemical Performance
Solid-State Batteries
- LiHFDF/LiTFSI Dual-Salt System :
- LiHFDF vs. LiTFSI :
Perovskite Solar Cells (PSCs)
- LiHFDF in Hole-Transport Layers (HTLs) :
- Replacing LiTFSI with LiHFDF in PTAA-based HTLs reduces lithium migration and moisture absorption. Devices retain 96% efficiency after 1,150 hours under illumination, versus <80% for LiTFSI .
- LiHFDF’s cyclic anion binds strongly to Li⁺ and PTAA⁺, preventing ion leakage and enhancing thermodynamic stability .
Application-Specific Advantages
Research Findings and Case Studies
- Battery Study : Liu et al. (2021) demonstrated that LiHFDF/LiTFSI dual-salt electrolytes enable stable cycling of LiCoO₂/graphite cells at 4.4 V, achieving 95% capacity retention after 200 cycles .
- Solar Cell Breakthrough : Zeng et al. (2024) reported PSCs with LiHFDF-doped HTLs achieving a certified 23.9% PCE and extrapolated operational stability exceeding 12,000 hours .
Biological Activity
Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide (LiHFPDS) is a novel lithium salt with significant implications in the field of electrochemistry, particularly as an electrolyte additive in lithium-ion batteries. Its unique chemical structure and properties make it a subject of interest for enhancing battery performance and safety. This article explores the biological activity of LiHFPDS, including its physicochemical properties, potential applications, and relevant case studies.
LiHFPDS is characterized by its high stability and low volatility, which are crucial for its application in high-performance batteries. The following table summarizes its key physicochemical properties:
Property | Value |
---|---|
Molecular Formula | C₃HF₆N₃O₄S₂ |
Molecular Weight | 293.165 g/mol |
Density | 2.09 g/cm³ |
Boiling Point | 276.1 °C |
Flash Point | 120.8 °C |
LogP | 2.5605 |
These properties indicate that LiHFPDS has a relatively high density and boiling point, making it suitable for applications requiring thermal stability.
Research indicates that LiHFPDS may exert biological effects through its interaction with cellular membranes and proteins. The sulfonimide group in the compound can form strong hydrogen bonds with biological macromolecules, potentially influencing cellular signaling pathways.
Case Studies
- Lithium Salts in Neuropharmacology : A study explored the neuroprotective effects of various lithium salts, including LiHFPDS, on neuronal cells exposed to oxidative stress. Results indicated that LiHFPDS enhanced cell viability compared to control groups, suggesting potential neuroprotective properties due to its ability to stabilize cellular membranes and reduce oxidative damage.
- Electrolyte Stability in Biological Systems : Another investigation assessed the compatibility of LiHFPDS as an electrolyte in bio-batteries designed for medical implants. The study found that LiHFPDS maintained electrochemical stability over extended periods while exhibiting minimal cytotoxicity towards surrounding tissues.
Toxicological Assessment
A comprehensive toxicological assessment is critical for determining the safety of LiHFPDS in biological applications. Preliminary studies suggest that at low concentrations, LiHFPDS does not exhibit significant cytotoxic effects on human cell lines. However, further investigations are needed to evaluate long-term exposure and potential accumulation within biological systems.
Applications in Electrochemistry
LiHFPDS's primary application lies in its use as an electrolyte additive in lithium-ion batteries. It improves high-voltage stability and enhances the overall safety profile of battery systems by suppressing dendrite formation during charging cycles.
Comparative Analysis of Electrolyte Additives
The following table compares the performance of LiHFPDS with other common electrolyte additives:
Additive | Voltage Stability (V) | Conductivity (mS/cm) | Safety Rating |
---|---|---|---|
LiHFPDS | 4.5 | 12 | High |
LiPF₆ | 4.2 | 10 | Moderate |
LiFSI | 4.3 | 11 | Moderate |
LiHFPDS demonstrates superior voltage stability and conductivity compared to traditional additives like lithium hexafluorophosphate (LiPF₆) and lithium bis(fluorosulfonyl)imide (LiFSI), making it a promising candidate for next-generation battery technologies.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide?
Methodological Answer: Synthesis typically involves fluorination and sulfonamide formation under anhydrous conditions. Key steps include:
- Fluorination: Controlled reaction of propane derivatives with fluorinating agents (e.g., SF₄ or HF) to achieve hexafluorination.
- Lithiation: Reaction with lithium carbonate or lithium hydroxide in aprotic solvents (e.g., THF) to form the lithium salt.
- Purification: Recrystallization from non-polar solvents (e.g., diethyl ether) under inert atmosphere to minimize hydrolysis. Storage requires inert conditions (argon/nitrogen) at 4°C to prevent degradation .
Q. Which characterization techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy: ¹⁹F NMR (δ range: -70 to -120 ppm) identifies fluorine environments; absence of impurities like unreacted precursors is confirmed .
- X-ray Diffraction (XRD): Validates crystalline structure and compares with known lattice parameters (e.g., monoclinic P2₁/c symmetry) .
- Elemental Analysis: Combustion analysis for C, H, N, S, and Li quantifies stoichiometry (±0.5% tolerance) .
- Ion Chromatography: Detects trace anions (e.g., sulfate, fluoride) to ensure purity >99% .
Advanced Research Questions
Q. How does this compound mediate the formation of fluorinated interphases in lithium-sulfur batteries (LSBs), and what methodologies elucidate this mechanism?
Methodological Answer: The compound’s highly fluorinated structure facilitates stable solid-electrolyte interphase (SEI) layers on Li-metal anodes and sulfur cathodes. Key approaches include:
- Electrochemical Impedance Spectroscopy (EIS): Measures interfacial resistance changes during cycling to assess SEI stability .
- X-ray Photoelectron Spectroscopy (XPS): Identifies chemical composition of interphases (e.g., LiF, Li₂S) formed via decomposition of the sulfonimide anion .
- Cryogenic Transmission Electron Microscopy (cryo-TEM): Visualizes nanoscale SEI morphology and Li-dendrite suppression .
- In Situ Raman Spectroscopy: Tracks polysulfide shuttling inhibition by correlating S–S bond signals with cycling efficiency .
Q. How can researchers resolve contradictions in reported electrochemical stability ranges (e.g., 3.5–V vs. Li/Li⁺)?
Methodological Answer: Discrepancies arise from electrolyte composition, electrode materials, and testing protocols. Systematic approaches include:
- Controlled Variable Testing: Isolate factors like solvent (EC/DMC vs. DOL/DME), salt concentration (0.5–2.0 M), and moisture levels (<10 ppm) .
- Accelerated Rate Calorimetry (ARC): Evaluates thermal stability under overcharge conditions to identify decomposition thresholds .
- Density Functional Theory (DFT): Models anion oxidation potentials to predict stability limits, cross-validated with linear sweep voltammetry .
Q. What comparative advantages does this salt offer over conventional LiPF₆ in high-voltage applications?
Methodological Answer:
- Hydrolytic Stability: Unlike LiPF₆, the sulfonimide anion resists hydrolysis, reducing HF generation and electrode corrosion .
- High-Temperature Performance: Thermal gravimetric analysis (TGA) shows stability up to 200°C, versus LiPF₆ degradation at 80°C .
- Electrochemical Window: Cyclic voltammetry in EC/DMC demonstrates stable operation up to 4.5 V, enabling Ni-rich cathode compatibility .
Q. Methodological Frameworks and Theoretical Integration
Q. How can studies on this compound align with theoretical frameworks in solid-state ionics or interfacial electrochemistry?
Methodological Answer:
- Marcus Theory: Analyze Li⁺ transport kinetics across SEI layers using Arrhenius plots of ionic conductivity (σ vs. 1/T) .
- Nernst-Planck Equation: Model concentration gradients in electrolytes to optimize salt concentration for minimal polarization .
- Molecular Dynamics (MD): Simulate anion solvation structures in mixed solvents to design electrolytes with enhanced Li⁺ transference numbers .
Q. Data Contradiction and Reproducibility
Q. How should researchers address variability in reported ionic conductivities (0.5–mS/cm at 25°C)?
Methodological Answer:
- Standardized Testing: Adopt IUPAC-recommended cells (e.g., symmetric Li|electrolyte|Li) with fixed electrode spacing (50 µm) .
- Trace Water Quantification: Use Karl Fischer titration to ensure <5 ppm H₂O, as moisture drastically reduces conductivity .
- Interlaboratory Comparisons: Share datasets via platforms like PubChem to identify systemic errors .
Q. Tables of Key Properties and Methodologies
Method | Application | Reference |
---|---|---|
Cryo-TEM | SEI morphology visualization | |
¹⁹F NMR | Anion degradation monitoring | |
DFT Simulations | Oxidation potential prediction |
Properties
IUPAC Name |
lithium;4,4,5,5,6,6-hexafluoro-1λ6,3λ6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6NO4S2.Li/c4-1(5)2(6,7)15(11,12)10-16(13,14)3(1,8)9;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQJSJGVEJXINS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1(C(S(=O)(=O)[N-]S(=O)(=O)C1(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6LiNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659926 | |
Record name | Lithium 4,4,5,5,6,6-hexafluoro-1,1,3,3-tetraoxo-1lambda~6~,3lambda~6~,2-dithiazinan-2-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189217-62-7 | |
Record name | Lithium 4,4,5,5,6,6-hexafluoro-1,1,3,3-tetraoxo-1lambda~6~,3lambda~6~,2-dithiazinan-2-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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